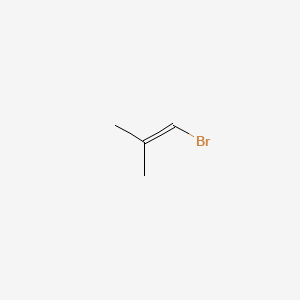

1-Bromo-2-methyl-1-propene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148224. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-bromo-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFNUDNHTUZJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184252 | |

| Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-69-4 | |

| Record name | 1-Propene, 1-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-methyl-1-propene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-methyl-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-2-methyl-1-propene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJM9JG6TGN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methyl-1-propene, a versatile brominated alkene, serves as a crucial building block in modern organic synthesis. Its unique structural features, including a vinyl bromide moiety, make it a valuable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[2] It is a volatile and flammable compound. Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₇Br | [3] |

| Molecular Weight | 135.00 g/mol | [4] |

| CAS Number | 3017-69-4 | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.318 g/mL at 25 °C | [3] |

| Boiling Point | 92 °C | [3] |

| Melting Point | -115.07 °C (estimate) | |

| Refractive Index (n²⁰/D) | 1.462 | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and chloroform. | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the allylic bromination of 2-methylpropene (isobutylene) using N-Bromosuccinimide (NBS) as the brominating agent. This reaction proceeds via a free-radical mechanism, where NBS provides a low concentration of bromine radicals, favoring substitution at the allylic position over addition to the double bond.[5][6][7]

Experimental Protocol: Allylic Bromination of 2-Methylpropene

Materials:

-

2-Methylpropene (isobutylene)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent

-

Radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp

-

Anhydrous sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux, filtration, extraction, and distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen or argon inlet, dissolve N-Bromosuccinimide (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Initiation: Add a catalytic amount of a radical initiator such as AIBN to the mixture. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.

-

Addition of Alkene: Cool the mixture in an ice bath and slowly bubble 2-methylpropene gas (1.0-1.2 equivalents) through the solution. The reaction is exothermic, and the temperature should be carefully controlled.

-

Reaction: After the addition is complete, warm the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC analysis. The disappearance of the starting alkene and the formation of the product will be observed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

-

Purification: Wash the filtrate with a 5% aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Isolation: Remove the solvent by rotary evaporation. The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the final product.

Synthesis Workflow for this compound

Spectroscopic Properties

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is characterized by two main signals. The vinylic proton appears as a singlet, and the two methyl groups also give rise to a single resonance due to their chemical equivalence.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.9 | s | 1H | =CHBr |

| ~1.9 | s | 6H | (CH₃)₂C= |

13C NMR Spectroscopy

The 13C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~130-135 | (CH₃)₂C = |

| ~110-115 | =C HBr |

| ~25-30 | (C H₃)₂C= |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | =C-H stretch |

| ~2970-2850 | C-H stretch (methyl) |

| ~1640 | C=C stretch |

| ~1450, ~1375 | C-H bend (methyl) |

| ~890 | =C-H bend (out-of-plane) |

| ~600-500 | C-Br stretch |

Mass Spectrometry

The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[4][8]

Major Fragmentation Pathways:

-

Molecular Ion (M⁺): Peaks will be observed at m/z 134 and 136, corresponding to [C₄H₇⁷⁹Br]⁺ and [C₄H₇⁸¹Br]⁺.[4]

-

Loss of Bromine: A significant fragmentation is the loss of a bromine radical, leading to a fragment at m/z 55, corresponding to the [C₄H₇]⁺ cation.

-

Loss of a Methyl Group: Cleavage of a methyl radical results in fragments at m/z 119 and 121.

Major Fragmentation Pathways of this compound

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions.[3]

Grignard Reagent Formation

The vinyl bromide functionality allows for the formation of a Grignard reagent, which can then be used to react with various electrophiles such as aldehydes, ketones, and esters.[2][9][10]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

An aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Standard anhydrous reaction glassware

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

-

-

Reaction with Aldehyde:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting alcohol by column chromatography or distillation.[9]

-

Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids, enabling the formation of substituted alkenes.[11][12][13]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water, or THF/water)

-

Standard reaction glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Safety and Handling

This compound is a flammable liquid and an irritant.[2][3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Keep away from heat, sparks, and open flames. Store in a cool, dry place away from oxidizing agents. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in key carbon-carbon bond-forming reactions, make it an important tool for the synthesis of a wide range of organic molecules, including those with potential applications in the pharmaceutical and materials science industries.[1] This guide provides essential technical information to aid researchers in the safe and effective use of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 1-Bromo-2-methylpropene [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: 1-Bromo-2-methyl-1-propene (CAS 3017-69-4)

A Core Component for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-methyl-1-propene (CAS 3017-69-4), a versatile haloalkene intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] This document outlines its physicochemical properties, synthesis methodologies, key reactions with detailed experimental protocols, and safety information.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a distinct odor.[4][5] It is a volatile and flammable compound.[4][6] The following tables summarize its key quantitative properties and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Unit |

| CAS Number | 3017-69-4 | N/A |

| Molecular Formula | C₄H₇Br | N/A |

| Molecular Weight | 135.00 | g/mol |

| Boiling Point | 92 | °C |

| Density | 1.318 | g/mL at 25 °C |

| Refractive Index | 1.462 | n20/D |

| Flash Point | 7 | °C |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (in CCl₄) | δ (ppm): 5.78 (s, 1H), 1.75 (d, J=1.5 Hz, 3H), 1.75 (d, J=1.5 Hz, 3H) |

| Mass Spectrum (EI) | Major fragments (m/z) and relative intensities can be found in the NIST WebBook. |

Synthesis and Experimental Protocols

A common laboratory synthesis for this compound involves the dehydrobromination of 1,2-dibromo-2-methylpropane (B1593978). Another reported method is the reaction of methacrylic acid with bromine in the presence of sulfuric acid.[4]

Experimental Protocol: Synthesis via Dehydrobromination

This protocol describes a general procedure for the dehydrobromination of a vicinal dibromide to form an alkene.

Materials:

-

1,2-dibromo-2-methylpropane

-

Potassium tert-butoxide

-

Anhydrous tert-butanol (B103910)

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 1,2-dibromo-2-methylpropane in tert-butanol to the cooled mixture with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time to ensure complete reaction.

-

Cool the reaction mixture and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis due to its reactive vinyl bromide moiety.[1][5][12] It is utilized in various cross-coupling reactions to form more complex molecules, making it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, providing a powerful method for the formation of carbon-carbon bonds.[13][14][15][16] this compound can be coupled with various boronic acids or their esters.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF, often with water)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a Schlenk flask, add the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere.

-

Add the solvent system to the flask.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Generalized pathway for Suzuki-Miyaura coupling.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, (2-methylprop-1-en-1-yl)magnesium bromide.[12] This organometallic compound is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[17][18]

Heck Reaction

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[19][20] this compound can participate in Heck reactions with various alkenes to generate substituted dienes.[21]

Safety and Handling

This compound is a highly flammable liquid and vapor.[6] It is classified as an irritant, causing skin, eye, and respiratory system irritation.[4][6]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[6][22]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][22]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[22]

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4][6] If inhaled, move the person to fresh air.[6] If on skin, wash off with soap and plenty of water.[6] Always consult the Safety Data Sheet (SDS) before handling this compound.[6][23]

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. CAS 3017-69-4: this compound | CymitQuimica [cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1-Bromo-2-methylpropene (CAS 3017-69-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. biosynth.com [biosynth.com]

- 9. 1-Bromo-2-methylpropene [webbook.nist.gov]

- 10. 1-BROMO-2-METHYLPROPENE(3017-69-4) 1H NMR spectrum [chemicalbook.com]

- 11. 1-Bromo-2-methylpropene [webbook.nist.gov]

- 12. This compound (3017-69-4) for sale [vulcanchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Yoneda Labs [yonedalabs.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. SATHEE: Chemistry Heck Reaction [satheeneet.iitk.ac.in]

- 20. m.youtube.com [m.youtube.com]

- 21. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. echemi.com [echemi.com]

- 23. SDS of this compound, Safety Data Sheets, CAS 3017-69-4 - chemBlink [ww.chemblink.com]

Spectroscopic Analysis of 1-Bromo-2-methyl-1-propene: A Technical Guide

Introduction

1-Bromo-2-methyl-1-propene (C₄H₇Br) is a halogenated alkene of interest in organic synthesis, serving as a versatile building block for the introduction of the isobutenyl moiety.[1] Its utility in pharmaceutical and agrochemical development necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for compound identification, purity assessment, and reaction monitoring for researchers and professionals in drug development.

Methodology: Spectroscopic Data Acquisition

The following sections outline the generalized experimental protocols for obtaining the spectroscopic data presented in this guide. These protocols are based on standard analytical chemistry techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).[2] The solution is transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[3] For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum, showing each unique carbon as a single peak.[3]

Infrared (IR) Spectroscopy The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[4] For a liquid sample like this compound, the simplest method is to prepare a "neat" sample.[5] This involves placing a few drops of the pure liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.[6] The spectrum is recorded over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[7]

Mass Spectrometry (MS) Mass spectra are obtained using a mass spectrometer, commonly employing Electron Ionization (EI) as the ionization method.[8] The liquid sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8] This process generates a positively charged molecular ion (radical cation) and various fragment ions.[8] These ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[9] The detector records the relative abundance of each ion.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum: The proton NMR spectrum of this compound is relatively simple. It is expected to show two distinct signals corresponding to the two types of protons in different chemical environments: the vinyl proton and the protons of the two equivalent methyl groups.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to display three signals, corresponding to the three unique carbon environments in the molecule. The two methyl carbons are equivalent due to molecular symmetry and thus produce a single signal.

Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound include vibrations associated with the C=C double bond, C-H bonds of both sp² (alkenyl) and sp³ (alkyl) hybridized carbons, and the C-Br bond. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the molecule.[10]

Mass Spectrometry (MS) The mass spectrum reveals the molecular weight of the compound and provides structural information through its fragmentation pattern. A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, M⁺ and (M+2)⁺, due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[11] The molecular weight of this compound is 135.002 g/mol .[12][13]

Data Summary Tables

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| A | ~5.9 | Singlet (or broad singlet) | 1H | =CHBr |

| B | ~1.9 | Singlet (or broad singlet) | 6H | C(CH₃)₂ |

Note: Predicted values. Actual experimental values may vary slightly. Coupling between the vinyl proton and methyl protons across four bonds is often very small or unresolved, leading to singlets.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~135 | C =(CH₃)₂ |

| ~110 | =C HBr |

| ~25 | C(C H₃)₂ |

Note: Predicted values based on typical chemical shifts for similar structures.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| ~3050 | Medium | C-H Stretch | Alkenyl (=C-H) |

| 2975 - 2850 | Strong | C-H Stretch | Alkyl (-CH₃) |

| ~1640 | Medium | C=C Stretch | Alkene |

| ~1450 | Medium | C-H Bend | Alkyl (-CH₃) |

| ~890 | Strong | C-H Bend | Alkene (=CH₂) out-of-plane |

| 750 - 550 | Strong | C-Br Stretch | Alkyl Halide |

Note: Values are typical ranges for the specified functional groups.

Table 4: Mass Spectrometry Data (EI) for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 136 / 134 | Moderate | [C₄H₇Br]⁺˙ (Molecular Ion, M⁺) |

| 55 | High | [C₄H₇]⁺ (Loss of Br˙) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Note: Data derived from the NIST Mass Spectrometry Data Center.[12] The base peak is often m/z 55, corresponding to the stable tertiary carbocation formed upon loss of the bromine radical.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1 [science.widener.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. webassign.net [webassign.net]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1-Bromo-2-methylpropene [webbook.nist.gov]

- 13. 1-Bromo-2-methylpropene [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-methyl-1-propene from Isobutylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-methyl-1-propene from isobutylene (B52900), a key reaction in organic synthesis for the formation of a versatile chemical intermediate. The primary method for this transformation is the allylic bromination of isobutylene, a reaction commonly known as the Wohl-Ziegler reaction. This process utilizes N-bromosuccinimide (NBS) as the bromine source and is initiated by radical initiators or light.

Reaction Principle and Mechanism

The synthesis of this compound from isobutylene proceeds via a free-radical chain mechanism. The key steps involve the abstraction of an allylic hydrogen from isobutylene, forming a resonance-stabilized allylic radical. This radical then reacts with a bromine source to yield the desired product.

The Wohl-Ziegler reaction is highly regioselective for the allylic position due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or alkyl C-H bonds. The use of N-bromosuccinimide is crucial as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over the competing electrophilic addition of bromine to the double bond.[1]

The reaction mechanism can be summarized in the following stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light, to generate radicals. These radicals then react with trace amounts of HBr present to form bromine radicals (Br•).

-

Propagation:

-

A bromine radical abstracts an allylic hydrogen atom from isobutylene to form a resonance-stabilized 2-methylallyl radical and hydrogen bromide (HBr).

-

The newly formed HBr reacts with NBS to regenerate the bromine source (Br₂) in a low concentration.[2]

-

The 2-methylallyl radical then reacts with a molecule of Br₂ to form the product, this compound, and another bromine radical, which continues the chain reaction.

-

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Isobutylene (2-methylpropene) | |

| Reagent | N-Bromosuccinimide (NBS) | [3] |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | [2] |

| Solvent | Carbon tetrachloride (CCl₄) (Note: due to toxicity, safer alternatives may be considered) | [2][3] |

| Molar Ratio | Isobutylene : NBS (typically 1 : 1 to 1 : 1.2) | |

| Initiator Concentration | Catalytic amount (typically 1-5 mol%) | |

| Reaction Temperature | Reflux temperature of the solvent (for CCl₄, approx. 77°C) | [3] |

| Reaction Time | Typically several hours, monitored by the consumption of NBS | [3] |

| Expected Product | This compound | |

| Theoretical Yield | Dependent on the limiting reagent | |

| Reported Yields (for similar reactions) | Can range from moderate to high (e.g., up to 95% for other substrates) | [4][5] |

Experimental Protocols

Due to the gaseous nature of isobutylene at standard temperature and pressure, a specialized experimental setup is required. The following is a generalized protocol adapted from standard Wohl-Ziegler reaction procedures, incorporating necessary modifications for handling a gaseous reactant.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser (potentially a dry-ice condenser to minimize loss of isobutylene)

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas flow meter or bubbler to monitor isobutylene addition

-

Source of isobutylene gas

-

Standard glassware for workup and purification (separatory funnel, distillation apparatus)

Reagents:

-

Isobutylene (gas)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable anhydrous, non-polar solvent

-

Inert gas (e.g., nitrogen or argon) for maintaining an inert atmosphere

Procedure:

-

Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and a stopper. Ensure all glassware is dry. The gas inlet tube should extend below the surface of the solvent to be added.

-

Charging the Reactor: To the flask, add N-bromosuccinimide and the radical initiator.

-

Solvent Addition: Add the anhydrous solvent (e.g., carbon tetrachloride) to the flask.

-

Inert Atmosphere: Purge the system with an inert gas.

-

Initiation of Isobutylene Flow: Begin a slow and controlled stream of isobutylene gas through the gas inlet tube into the stirred reaction mixture. The flow rate should be monitored.

-

Heating and Reaction: Gently heat the mixture to reflux while maintaining the isobutylene flow. The reaction can be initiated by the heat or by irradiation with a UV lamp if a photolabile initiator is used. The reaction progress can be monitored by observing the disappearance of the denser NBS and the appearance of the less dense succinimide (B58015), which will float on top of the carbon tetrachloride.[3]

-

Completion and Workup:

-

Once the reaction is complete (indicated by the consumption of NBS), stop the flow of isobutylene and cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a dilute aqueous solution of sodium bicarbonate to remove any remaining HBr.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Filter off the drying agent.

-

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Signaling Pathway: Wohl-Ziegler Reaction Mechanism

Caption: The radical chain mechanism of the Wohl-Ziegler reaction for the synthesis of this compound.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Bromo-2-methyl-1-propene, specifically its boiling point and density. This document includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow diagram to illustrate the process of data acquisition and presentation.

Physical Properties Data

The boiling point and density of this compound are crucial parameters for its handling, purification, and use in synthetic protocols. The following table summarizes these properties as reported in the literature.

| Physical Property | Value | Conditions |

| Boiling Point | 92 °C | at standard atmospheric pressure (lit.) |

| Density | 1.318 g/mL | at 25 °C (lit.) |

| 1.3 ± 0.1 g/cm³ | Not specified | |

| Specific Gravity | 1.367 | Not specified |

Note: "lit." indicates that the value is from scientific literature.

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling point and density requires standardized experimental procedures. Below are detailed methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For haloalkenes like this compound, which are liquids at room temperature, several methods can be employed.[1] The boiling points of haloalkanes are generally higher than their parent hydrocarbons due to increased molecular mass and stronger intermolecular forces (dipole-dipole interactions and van der Waals forces).[1][2]

a) Distillation Method

This method is suitable when a purification step is also required or when a sufficient quantity of the sample (at least 5 mL) is available.[3]

-

Apparatus: A simple distillation setup including a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., heating mantle or sand bath).

-

Procedure:

-

Place the this compound sample into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Begin heating the flask gently.

-

As the liquid boils and the vapor travels into the condenser, monitor the temperature reading on the thermometer.

-

The temperature will stabilize when the bulk of the material is distilling; this stable temperature is recorded as the boiling point.[3]

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

b) Thiele Tube Method

This micro-scale method is advantageous when only a small amount of the substance is available.[3]

-

Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a Durham tube), a capillary tube (sealed at one end), a rubber band or wire for attachment, and a heat source (microburner or Bunsen burner).

-

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube into the test tube with the open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube containing a high-boiling mineral oil, ensuring the sample is immersed.

-

Gently heat the side arm of the Thiele tube. The design of the tube allows for the circulation of the oil, ensuring uniform heating.[3]

-

As the temperature rises, air trapped in the capillary tube will escape. When the boiling point of the sample is reached, a continuous stream of bubbles will emerge from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

-

Density is an intrinsic property defined as mass per unit volume. For liquid samples like this compound, this can be determined with high precision. Bromoalkanes are typically denser than water.[4]

a) Using a Graduated Cylinder and Balance

This method is straightforward but offers moderate precision.

-

Apparatus: An analytical balance and a graduated cylinder.

-

Procedure:

-

Measure the mass of the empty, dry graduated cylinder.

-

Add a known volume of this compound to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

-

Measure the mass of the graduated cylinder containing the liquid.

-

The mass of the liquid is the difference between the two mass readings.

-

Calculate the density by dividing the mass of the liquid by the volume it occupies.

-

b) Using a Pycnometer (Specific Gravity Bottle)

This method provides higher accuracy for density determination.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with distilled water of a known temperature (e.g., 25 °C) and insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature. Insert the stopper, wipe off the excess liquid, and weigh it.

-

The mass of the water and the mass of the sample can be calculated by subtraction.

-

The volume of the pycnometer is determined by dividing the mass of the water by the known density of water at that temperature.

-

The density of this compound is then calculated by dividing its mass by the determined volume of the pycnometer.

-

Logical Workflow Visualization

The following diagram illustrates the logical process for determining and presenting the physical properties of this compound.

References

An In-depth Technical Guide to 1-Bromo-2-methyl-1-propene and Its Isomers for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-bromo-2-methyl-1-propene and its isomers with the molecular formula C₄H₇Br. It is intended for researchers, scientists, and professionals in drug development who utilize such compounds as intermediates and building blocks in organic synthesis. This document covers structural isomerism, physical properties, detailed experimental protocols for synthesis, and their applications in the pharmaceutical industry.

Structural Formula and Isomerism of C₄H₇Br

The molecular formula C₄H₇Br represents a variety of structural and stereoisomers, including acyclic (alkenyl bromides) and cyclic (brominated cycloalkanes) compounds. This compound is one of the branched-chain alkenyl bromide isomers. A comprehensive list of these isomers is detailed below.

Acyclic Isomers (Bromobutenes and Isomers)

The acyclic isomers consist of butenes and methylpropenes with a single bromine substituent. These can be further categorized into constitutional isomers based on the carbon skeleton and the position of the double bond and bromine atom. Several of these constitutional isomers also exhibit stereoisomerism (E/Z isomerism or enantiomers). There are 12 constitutional acyclic isomers, and including stereoisomers, the total number of distinct acyclic isomers is higher.[1][2][3]

Straight-Chain Isomers (Bromobutenes):

-

1-Bromobut-1-ene: Exists as (E) and (Z) isomers.

-

2-Bromobut-1-ene

-

3-Bromobut-1-ene: Exists as a pair of enantiomers (R and S).

-

4-Bromobut-1-ene

-

1-Bromobut-2-ene: Exists as (E) and (Z) isomers.[1]

-

2-Bromobut-2-ene: Exists as (E) and (Z) isomers.[1]

Branched-Chain Isomers (Bromomethylpropenes):

-

This compound: This is the topic compound. It does not exhibit E/Z isomerism due to two identical methyl groups on one of the double-bonded carbons.

-

3-Bromo-2-methyl-1-propene

Cyclic Isomers

The cyclic isomers of C₄H₇Br include brominated cyclobutane (B1203170) and methylcyclopropane (B1196493) derivatives.

-

Bromocyclobutane [4]

-

1-Bromo-1-methylcyclopropane

-

1-Bromo-2-methylcyclopropane: Exists as cis and trans isomers, each of which is chiral, leading to two pairs of enantiomers.

-

(Bromomethyl)cyclopropane

Data Presentation: Physical Properties of C₄H₇Br Isomers

The physical properties of the isomers of C₄H₇Br vary depending on their structure. The following table summarizes key quantitative data for several of these isomers for easy comparison.

| Isomer Name | Structure | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| This compound | (CH₃)₂C=CHBr | 92 | 1.318 | 1.462 |

| (E)-1-Bromobut-2-ene | trans-CH₃CH=CHCH₂Br | 104-108 | 1.345 | 1.487 |

| (Z)-1-Bromobut-2-ene | cis-CH₃CH=CHCH₂Br | 103-105 | 1.353 | 1.488 |

| (E)-2-Bromobut-2-ene | trans-CH₃CH=C(Br)CH₃ | 84 | 1.332 | 1.459 |

| (Z)-2-Bromobut-2-ene | cis-CH₃CH=C(Br)CH₃ | 94 | 1.320 | 1.461 |

| 3-Bromo-2-methyl-1-propene | CH₂=C(CH₃)CH₂Br | 94-95 | 1.339 | 1.472 |

| Bromocyclobutane | c-(CH₂)₃CHBr | 107-109 | 1.379 | 1.485 |

Experimental Protocols

Detailed methodologies for the synthesis of key isomers are provided below. These protocols are based on established chemical transformations.

Synthesis of this compound

One common method for the preparation of this compound involves the reaction of 2-methyl-1-propene with bromine in an organic solvent. Another route is the reaction of methacrylic acid with bromine in the presence of sulfuric acid.[5]

Protocol via Bromination of 2-Methyl-1-propene:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 2-methyl-1-propene (1 equivalent) in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Synthesis of 3-Bromo-2-methyl-1-propene (Methallyl Bromide)

3-Bromo-2-methyl-1-propene can be synthesized via the allylic bromination of 2-methyl-1-propene using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.

Protocol for Allylic Bromination:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place 2-methyl-1-propene (1 equivalent), N-bromosuccinimide (1 equivalent), and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN in carbon tetrachloride.

-

Reaction: Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

-

Monitoring and Work-up: Monitor the reaction by GC. Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous calcium chloride, and remove the solvent by distillation. The product, 3-bromo-2-methyl-1-propene, is then purified by fractional distillation under reduced pressure.

Applications in Drug Development and Synthesis

This compound and its isomers are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] Their reactivity allows for the introduction of specific alkyl fragments into larger molecules, which is crucial for modulating the biological activity of drug candidates.[7]

Role of 3-Bromo-2-methyl-1-propene in Amino Acid Synthesis

3-Bromo-2-methyl-1-propene is utilized in the synthesis of non-proteinogenic amino acids, which are important building blocks for peptide-based drugs. For instance, it is used in the synthesis of (2S)-2-N-phenylmethoxycarbonylamino-2,4-dimethylpentanoic acid, a precursor for certain peptide pharmaceuticals.[8]

1-Bromo-2-butyne as a Precursor for Linagliptin (B1675411)

1-Bromo-2-butyne, an isomer of C₄H₅Br, is a key intermediate in the synthesis of Linagliptin, a DPP-4 inhibitor used for the treatment of type 2 diabetes.[9] This highlights the importance of brominated alkynes in constructing complex heterocyclic systems found in modern pharmaceuticals.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of the C₄H₇Br isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the various isomers. The chemical shifts (δ) and coupling constants (J) are highly dependent on the electronic environment of the nuclei.

¹H NMR Data for Selected Isomers:

| Isomer | Proton Environment | Chemical Shift (δ, ppm) |

| This compound | =CHBr | ~5.8 |

| CH₃ | ~1.8 | |

| 3-Bromo-2-methyl-1-propene | =CH₂ | ~5.0, ~4.8 |

| -CH₂Br | ~4.0 | |

| CH₃ | ~1.8 | |

| (E)-1-Bromobut-2-ene | =CH- | ~5.7 |

| -CH₂Br | ~3.9 | |

| CH₃ | ~1.7 | |

| (Z)-1-Bromobut-2-ene | =CH- | ~5.6 |

| -CH₂Br | ~4.0 | |

| CH₃ | ~1.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the isomers. Key absorption bands are summarized below.

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| C-Br | Stretch | 690 - 515 |

| C=C | Stretch | 1680 - 1620 |

| =C-H | Stretch | 3100 - 3000 |

| C-H (sp³) | Stretch | 3000 - 2850 |

References

- 1. homework.study.com [homework.study.com]

- 2. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F structural isomers stereoisomers structural formula skeletal formula of isomers of C4H7Cl C4H7Br C4H7I C4H7F uses properties Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. Draw all 12 acyclic (no rings) isomers of formula C4H7Br. Include... | Study Prep in Pearson+ [pearson.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]

Unveiling the Identity of (CH3)2C=CHBr: A Technical Guide to its IUPAC Nomenclature

The systematic IUPAC name for the chemical compound represented by the formula (CH3)2C=CHBr is 1-bromo-2-methylprop-1-ene. This guide provides a detailed breakdown of the rules and logic applied to arrive at this official designation, a critical aspect for researchers, scientists, and professionals in drug development to ensure unambiguous communication and documentation.

Decoding the Structure

The condensed formula (CH3)2C=CHBr represents a haloalkene, an organic compound containing a carbon-carbon double bond and a halogen substituent. To determine its IUPAC name, the following systematic steps are followed:

-

Identification of the Parent Chain: The first step is to identify the longest continuous carbon chain that includes the carbon-carbon double bond. In this structure, the longest such chain consists of three carbon atoms. Therefore, the parent alkene is "propene."

-

Numbering the Parent Chain: The carbon chain is numbered to assign the lowest possible locant (number) to the double bond. In this case, the double bond is located between the first and second carbon atoms, regardless of the direction of numbering. According to IUPAC rules, the double bond is designated by the lower of the two numbers, hence "prop-1-ene."

-

Identifying and Locating Substituents: Once the parent chain is numbered, the substituents attached to it are identified.

-

A bromine atom (Br) is attached to the first carbon atom (C1). This is denoted by the prefix "1-bromo."

-

A methyl group (-CH3) is attached to the second carbon atom (C2). This is indicated by the prefix "2-methyl."

-

-

Assembling the Full IUPAC Name: The final name is constructed by arranging the substituents alphabetically, followed by the name of the parent chain. Therefore, the complete and correct IUPAC name is 1-bromo-2-methylprop-1-ene .

It is important to note that this molecule does not exhibit E/Z isomerism (geometric isomerism) because one of the carbon atoms of the double bond (C2) is attached to two identical groups (two methyl groups).

Experimental Protocols and Data Presentation

While this document focuses on the nomenclature, any experimental work involving 1-bromo-2-methylprop-1-ene would necessitate detailed protocols. For instance, its synthesis could be achieved through the dehydrohalogenation of a suitable dihaloalkane. Characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure. All quantitative data from such analyses, including chemical shifts (in ppm) for NMR and vibrational frequencies (in cm⁻¹) for IR, should be summarized in clearly structured tables for straightforward interpretation and comparison.

Logical Relationship of Nomenclature Steps

The process of determining the IUPAC name follows a clear, hierarchical logic. This workflow ensures consistency and universality in chemical naming.

Caption: Workflow for IUPAC Nomenclature Determination.

An In-depth Technical Guide on the Thermochemical Properties of 1-Bromo-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-bromo-2-methyl-1-propene. The information is presented in a structured format to facilitate easy comparison and utilization in research and development settings. This document includes quantitative data, details on experimental and computational methodologies, and a visualization of the relevant chemical transformation.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its reactivity and stability. The following tables summarize the key available data.

Table 1: Calculated and Derived Thermochemical Data for this compound

| Property | Symbol | Value | Units | Method | Source |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | 68.79 | kJ/mol | Joback Method (Calculated) | Cheméo[1] |

| Standard Enthalpy of Formation (gas) | ΔfH° | -8.0 | kJ/mol | Derived from Reaction Enthalpy | See Experimental Protocols |

Table 2: Ancillary Thermochemical Data Used in Derivations

| Compound | Property | Symbol | Value | Units | Source |

| 1,2-Dibromo-2-methylpropane (B1593978) | Standard Enthalpy of Formation (gas) | ΔfH° | -119.6 | kJ/mol | Estimated |

| Hydrogen Bromide | Standard Enthalpy of Formation (gas) | ΔfH° | -36.3 | kJ/mol | NIST WebBook |

| Dehydrohalogenation Reaction | Standard Enthalpy of Reaction | ΔrH° | 75.3 | kJ/mol | NIST WebBook |

Experimental and Computational Protocols

A significant portion of the thermochemical data for this compound is derived from a single experimental study on its formation via dehydrohalogenation, supplemented by computational estimations.

Determination of Enthalpy of Reaction

The standard enthalpy of reaction for the dehydrohalogenation of 1,2-dibromo-2-methylpropane to this compound was experimentally determined.[2]

-

Reaction: C4H8Br2 (g) → C4H7Br (g) + HBr (g)

Derivation of Enthalpy of Formation

The standard enthalpy of formation for this compound was derived using Hess's Law, based on the experimentally determined enthalpy of reaction.

-

Formula: ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants)

-

Calculation: 75.3 kJ/mol = [ΔfH°(this compound) + ΔfH°(HBr)] - [ΔfH°(1,2-dibromo-2-methylpropane)] 75.3 kJ/mol = [ΔfH°(this compound) + (-36.3 kJ/mol)] - [-119.6 kJ/mol] ΔfH°(this compound) = 75.3 - 36.3 - 119.6 = -8.0 kJ/mol

It is critical to note that the standard enthalpy of formation for the reactant, 1,2-dibromo-2-methylpropane, is an estimated value, which introduces uncertainty into the derived value for this compound.

Joback Method for Gibbs Free Energy of Formation

The standard Gibbs free energy of formation was estimated using the Joback group-contribution method.[1]

-

Methodology: The Joback method is a computational estimation technique that predicts thermochemical and physical properties of organic compounds based on their molecular structure.[3][4][5] It involves dissecting the molecule into functional groups and summing the contributions of each group to the overall property.[3][4][5] This method is predictive and does not rely on direct experimental measurement for the specific molecule.

Visualization of the Formation Pathway

The primary reaction for which experimental thermochemical data is available for this compound is its formation from 1,2-dibromo-2-methylpropane. This logical relationship is depicted in the following diagram.

Caption: Formation of this compound.

Disclaimer: The thermochemical data presented in this guide are based on the best available information from public databases. The derived enthalpy of formation is dependent on an estimated value for the reactant. For critical applications, further experimental verification is recommended.

References

Methodological & Application

Synthesis of 2-Methyl-1-propenylmagnesium Bromide: A Detailed Guide for Researchers

Application Notes

The synthesis of Grignard reagents is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-methyl-1-propenylmagnesium bromide from 1-bromo-2-methyl-1-propene. This vinylic Grignard reagent is a valuable tool for researchers, scientists, and drug development professionals, serving as a nucleophilic isobutenyl synthon.

2-Methyl-1-propenylmagnesium bromide is primarily used in nucleophilic addition and cross-coupling reactions.[1] Its applications include the synthesis of allylic alcohols, the formation of substituted alkenes, and as a key intermediate in the preparation of more complex molecules. It is particularly valuable in palladium-catalyzed coupling reactions with aryl tosylates to form new chemical bonds.[1][2] The reagent is also utilized in the synthesis of pharmaceutical compounds, such as (2S,3S)-3′-fluoroisoleucine.[1]

The synthesis of this vinylic Grignard reagent can be challenging due to the lower reactivity of vinylic halides compared to their alkyl counterparts.[3] Furthermore, the steric hindrance around the carbon-bromine bond in this compound can slow the reaction rate.[4] Common side reactions include Wurtz-type coupling of the starting bromide.[4] Careful control of reaction conditions, including the use of an appropriate solvent like tetrahydrofuran (B95107) (THF) and proper initiation techniques, is crucial for a successful synthesis.

Experimental Protocols

Materials and Equipment

-

Reactants:

-

This compound (freshly distilled)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

-

Glassware and Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Syringes and needles

-

Schlenk line (optional, but recommended)

-

Reaction Setup and Synthesis Protocol

1. Glassware Preparation: All glassware must be rigorously dried to prevent quenching of the Grignard reagent. This can be achieved by oven-drying at 120 °C for several hours or by flame-drying under a stream of inert gas. The apparatus should be assembled while hot and allowed to cool to room temperature under a positive pressure of nitrogen or argon.

2. Magnesium Activation: Place the magnesium turnings (1.2 equivalents relative to the bromide) and a single crystal of iodine into the three-neck flask. Gently heat the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and deposits a purple layer on the magnesium. This process helps to remove the passivating magnesium oxide layer. Allow the flask to cool to room temperature.

3. Reaction Initiation: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the bromide solution to the stirred magnesium suspension. The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and a gentle reflux of the solvent.[4] If the reaction does not start, sonication or the addition of a few drops of 1,2-dibromoethane (B42909) can be used as an alternative initiation method.

4. Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should be a grayish-brown suspension.

5. Quantification of the Grignard Reagent: The concentration of the prepared 2-methyl-1-propenylmagnesium bromide solution should be determined before use. This is typically done by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid (e.g., HCl) and then back-titrating the excess acid with a standard solution of a base (e.g., NaOH). Alternatively, titration with a solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline (B135089) can be used.

Data Presentation

| Parameter | Value/Condition | Notes |

| Reactant Ratios | ||

| This compound | 1.0 equivalent | |

| Magnesium | 1.2 equivalents | A slight excess of magnesium is used to ensure complete reaction of the bromide. |

| Solvent | ||

| Solvent Type | Anhydrous Tetrahydrofuran (THF) | THF is generally preferred over diethyl ether for less reactive halides due to its higher boiling point and better solvating ability.[3][4] |

| Concentration | ~0.5 M | A typical concentration for the preparation and use of this Grignard reagent.[2] |

| Reaction Conditions | ||

| Initiation Temperature | Room Temperature to gentle reflux | Gentle warming may be necessary to start the reaction. |

| Reaction Temperature | Gentle reflux (~66 °C in THF) | Maintained by the exothermic reaction and external heating if necessary. |

| Reaction Time | 1 - 3 hours | Includes addition time and a post-addition stirring period. |

| Work-up | ||

| Titration | Acid-base or with sec-butanol/1,10-phenanthroline | Essential for determining the exact concentration for subsequent reactions. |

| Expected Yield | 70-90% | Yields can vary depending on the purity of reagents and the exclusion of moisture. |

Visualizations

Reaction Pathway

Caption: Synthesis of 2-methyl-1-propenylmagnesium bromide.

Experimental Workflow

Caption: Workflow for Grignard reagent synthesis.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Reaction fails to initiate | - Inactive magnesium surface (oxide layer).- Wet glassware or solvent.- Insufficient temperature. | - Use fresh, high-quality magnesium turnings. Activate with iodine, 1,2-dibromoethane, or by crushing the turnings.- Ensure all glassware is thoroughly dried and anhydrous solvent is used.- Gently warm the reaction mixture. |

| Low yield of Grignard reagent | - Wurtz-type coupling side reaction.- Incomplete reaction.- Presence of moisture. | - Add the bromide solution slowly to maintain a low concentration in the flask.- Increase the reaction time and ensure gentle reflux is maintained.- Rigorously exclude moisture from the reaction system. |

| Formation of a precipitate | - Formation of magnesium salts or byproducts. | - This is often normal. Ensure the solution is well-stirred. The precipitate can be allowed to settle before the supernatant is used or transferred via cannula. |

| Darkening of the reaction mixture | - Formation of colloidal magnesium or side products. | - A dark color is not unusual for Grignard reactions. If the reaction has initiated and is proceeding, this is generally not a cause for concern. |

References

Application Notes and Protocols for 1-Bromo-2-methyl-1-propene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-bromo-2-methyl-1-propene in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the introduction of the 2-methyl-1-propenyl moiety onto various aromatic and heteroaromatic scaffolds, which is of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. This compound is a valuable vinyl bromide that serves as a precursor for the synthesis of a variety of substituted alkenes. Its coupling with arylboronic acids provides access to 2-methyl-1-propenyl-substituted arenes, which are structural motifs found in various biologically active molecules and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent system.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene (B28343) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 90 | 16 | 92 |

| 3 | Naphthalene-1-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 88 |

| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 78 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Deionized water

-

Nitrogen or Argon gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add toluene (8 mL) to the flask.

-

Prepare a 2 M aqueous solution of sodium carbonate.

-

Add the aqueous sodium carbonate solution (2 mL) to the reaction mixture.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-methyl-1-phenyl-1-propene.

Visualizations

General Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance, finding extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] This document provides detailed application notes and experimental protocols for the Heck reaction utilizing 1-bromo-2-methyl-1-propene, a sterically hindered vinyl bromide, as a substrate. The reaction of such substrates can present unique challenges, and this guide aims to provide a comprehensive resource for researchers employing this specific transformation.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.

-

Reductive Elimination: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Due to the substitution pattern of this compound, β-hydride elimination from the initial vinyl group is not possible.

Data Presentation: Summary of Reaction Conditions

The successful execution of the Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes various conditions reported in the literature for Heck reactions of vinyl bromides, which can serve as a starting point for the optimization of reactions with this compound.

| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 120 | 18-24 | Varies | [2] |

| 2 | Methyl Acrylate (B77674) | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5-2.0) | Toluene (B28343) | 100-110 | Varies | Varies | [4] |

| 3 | Styrene | Pd(OAc)₂ (0.018) | XantPhos (0.06) | Cs₂CO₃ (2.2) | Benzene | rt | 12 | 71 | |

| 4 | Styrene | Pd/C | None | K₂CO₃ | NMP | 150 | 3 | High | [5] |

| 5 | Styrene | Pd(OAc)₂ (2) | None | NaHCO₃ | DMF/H₂O | 80 | 6 | Varies | General |

| 6 | Dec-1-ene | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | - | K₂CO₃ | DMF | 120 | 24 | Good | [6] |

Experimental Protocols

The following are representative experimental protocols for the Heck reaction of this compound with styrene and methyl acrylate. These protocols are based on general procedures for Heck reactions with vinyl bromides and may require optimization for specific applications.

Protocol 1: Heck Reaction of this compound with Styrene